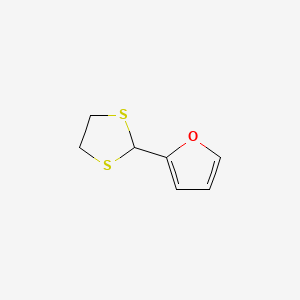
1,3-Dithiolane, 2-(2-furyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its five-membered ring system, which includes two sulfur atoms and one oxygen atom. It is a derivative of 1,3-dithiolane, where a furan ring is attached to the dithiolane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dithiolane, 2-(2-furyl)- can be synthesized through the reaction of 1,3-propanedithiol with furan in the presence of a Lewis acid catalyst such as boron trifluoride (BF3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the reactants.
Industrial Production Methods: In an industrial setting, the synthesis of 1,3-Dithiolane, 2-(2-furyl)- may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dithiolane, 2-(2-furyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like organolithium reagents (RLi) and Grignard reagents (RMgX) are employed in substitution reactions.
Major Products Formed:
Oxidation: The oxidation of 1,3-Dithiolane, 2-(2-furyl)- can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions typically yield dithioacetals or other reduced derivatives.
Substitution: Substitution reactions can produce various substituted dithiolanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Dithiolane, 2-(2-furyl)- has several scientific research applications across different fields:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis. The dithiolane ring can protect carbonyl groups from unwanted reactions during complex synthetic procedures.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 1,3-Dithiolane, 2-(2-furyl)- exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing biological processes. The specific molecular targets and pathways depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,3-Dithiolane, 2-(2-furyl)- is compared with other similar compounds to highlight its uniqueness:
1,3-Dithiolane: The parent compound without the furan ring, used primarily as a protecting group in organic synthesis.
2-(2-Furyl)-1,3-dioxolane: A structurally related compound where the oxygen atom in the dithiolane ring is replaced by a methylene group.
2-(2-Furyl)-1,3-dithiane: Another derivative where the sulfur atoms in the dithiolane ring are replaced by carbon atoms.
These compounds share similarities in their ring structures but differ in their functional groups and reactivity, making each unique in its applications and properties.
Eigenschaften
CAS-Nummer |
6008-83-9 |
|---|---|
Molekularformel |
C7H8OS2 |
Molekulargewicht |
172.3 g/mol |
IUPAC-Name |
2-(1,3-dithiolan-2-yl)furan |
InChI |
InChI=1S/C7H8OS2/c1-2-6(8-3-1)7-9-4-5-10-7/h1-3,7H,4-5H2 |
InChI-Schlüssel |
FJZSFBULTAFVNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(S1)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


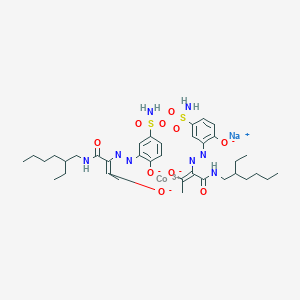
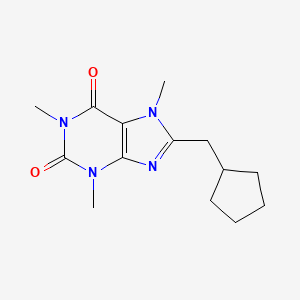

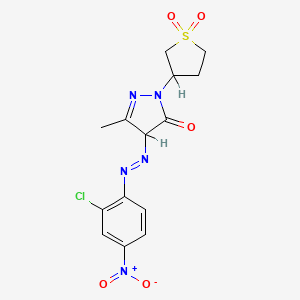
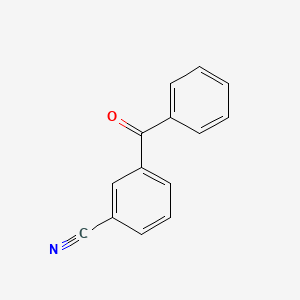
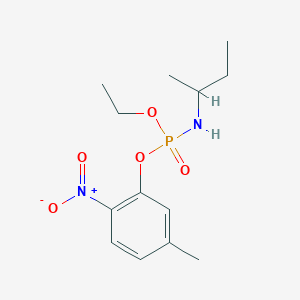
![2-Ethyl-4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one](/img/structure/B15345680.png)
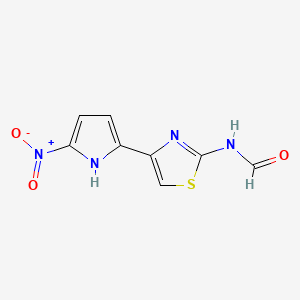
![2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate](/img/structure/B15345690.png)
![[Bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-lambda5-phosphane](/img/structure/B15345708.png)
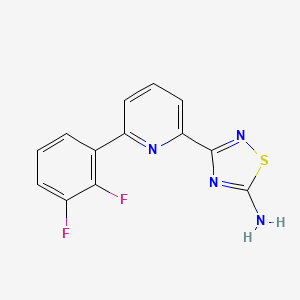
![tert-butyl (3R)-3-[benzyl-[(1S)-1-phenylethyl]amino]-3-phenylpropanoate](/img/structure/B15345723.png)
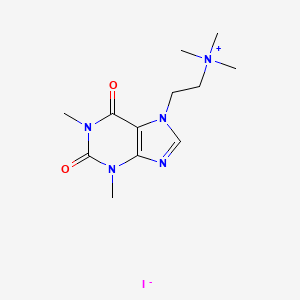
![5-chloro-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-N-[6-[(3-methoxybenzoyl)amino]-3-pyridinyl]-4-Pyridinecarboxamide](/img/structure/B15345732.png)
